![molecular formula C17H20N6O2 B5568352 6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)

6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

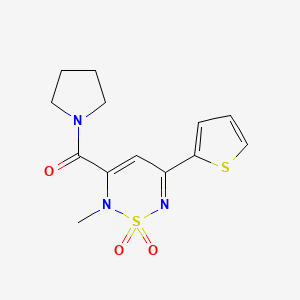

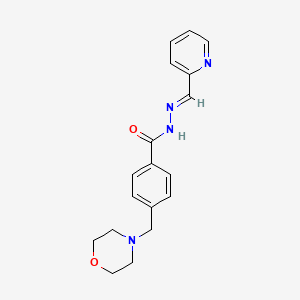

"6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine" belongs to a class of compounds with significant potential in various fields of chemistry due to their unique structural features. These compounds are known for their diverse chemical reactions and biological activities, making them a point of interest for synthesis and study.

Synthesis Analysis

Synthesis of related compounds involves reactions under specific conditions to obtain derivatives of imidazo[1,2-a]pyridine. For example, compounds have been synthesized through reactions involving active methylene compounds and halo compounds to afford imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives (Rateb, 2014). Moreover, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines under oxidative conditions indicates a method for functionalizing the imidazo[1,2-a]pyridine core (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been characterized using techniques such as X-ray diffraction, demonstrating complex hydrogen bonding patterns and crystal stabilization through extensive network interactions (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions of imidazo[1,2-a]pyridines often involve nucleophilic addition, cycloaddition, and ring transformation processes, leading to the synthesis of fully substituted furans and other derivatives (Pan et al., 2010). These reactions underscore the reactivity and versatility of the imidazo[1,2-a]pyridine ring system.

Physical Properties Analysis

The physical properties of related compounds, such as solubility and crystal structure, have been studied to understand their behavior in different environments. The crystal and molecular structure analyses reveal the tautomeric forms and conformational preferences in the crystalline state (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of imidazo[1,2-a]pyridines and their derivatives, have been explored through various synthetic approaches and reactions, indicating the potential for diverse modifications and applications. These studies contribute to a deeper understanding of the compound's chemistry and potential utility (Alcarazo et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Compounds

6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine is involved in the synthesis of various derivative compounds. For instance, it is utilized in the creation of pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and pyrazolyl oxadiazolylthieno[2,3‐b]pyridine derivatives (Rateb, 2014). These derivatives are synthesized through reactions with different active methylene compounds and halo compounds.

Anticancer and Antimicrobial Activities

Some derivatives of this compound exhibit significant anticancer and antimicrobial activities. For example, compounds synthesized from it have been studied for their antimicrobial and antioxidant activities (Bassyouni et al., 2012). Additionally, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to this compound, show antiproliferative activity against various human cancer cell lines (Mallesha et al., 2012).

Potential Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, which is a part of the compound's structure, is identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. It is included in various marketed preparations and is a focus for structural modifications to develop novel therapeutic agents (Deep et al., 2016).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

Derivatives of this compound have been synthesized and evaluated for antihistaminic activity and their inhibitory effect on eosinophil infiltration. Some of these derivatives exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, which is important for treatments of conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthesis Methods and Chemical Properties

The synthesis of this compound and its derivatives involves various chemical reactions, including the use of elemental sulfur as an oxidizer and specific methodologies for constructing bicyclic imidazo[1,2-a]pyridine structures (Lifshits et al., 2015). These methods are crucial for efficient production and have applications in the development of new bioactive molecules.

Mecanismo De Acción

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Propiedades

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-12-3-4-16-19-14(10-23(16)9-12)17(24)22-7-5-21(6-8-22)11-15-18-13(2)25-20-15/h3-4,9-10H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFGHTHVJASJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)CC4=NOC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![2-[(4-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5568315.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)

![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)

![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)

![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)